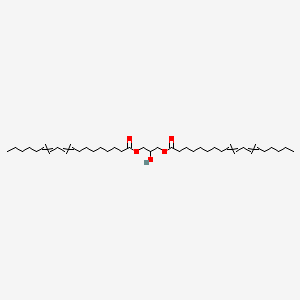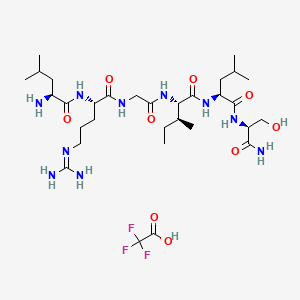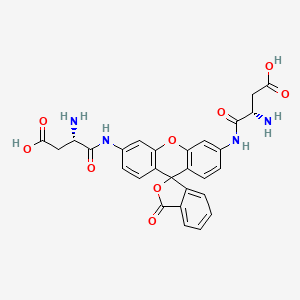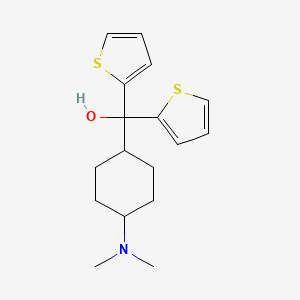
Levomefolate (calcium salt hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomefolat (Calcium-Salz-Hydrat) ist das Calciumsalz der 5-Methyltetrahydrofolsäure, einer biologisch aktiven Form von Folsäure. Es fungiert als Methylgruppendonor in Verbindung mit Vitamin B12 und spielt eine entscheidende Rolle bei der Umwandlung von Homocystein in Methionin. Diese Verbindung ist für verschiedene Methylierungsreaktionen unerlässlich, darunter die DNA-Synthese und der korrekte Verschluss des Neuralrohrs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Levomefolat (Calcium-Salz-Hydrat) wird durch Reduktion von Folsäure zu Tetrahydrofolsäure synthetisiert, gefolgt von Methylierung zur Bildung von 5-Methyltetrahydrofolsäure. Das Calciumsalz wird dann durch Reaktion von 5-Methyltetrahydrofolsäure mit Calciumionen unter kontrollierten Bedingungen gebildet .
Industrielle Produktionsmethoden
Die industrielle Produktion von Levomefolat (Calcium-Salz-Hydrat) beinhaltet die großtechnische Synthese unter Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung. Die Verbindung wird typischerweise in 0,9%iger Natriumchloridlösung, 5%iger Glukose und Wasser für Injektionen hergestellt und in Polyolefin/Polyamid-Beuteln und Polypropylenspritzen bei 2–8 °C lichtgeschützt gelagert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levomefolate (calcium salt hydrate) is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation to form 5-methyltetrahydrofolic acid. The calcium salt is then formed by reacting 5-methyltetrahydrofolic acid with calcium ions under controlled conditions .
Industrial Production Methods
Industrial production of levomefolate (calcium salt hydrate) involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is typically prepared in sodium chloride 0.9%, glucose 5%, and water for injections, and stored in polyolefin/polyamide bags and polypropylene syringes at 2–8°C, protected from light .
Analyse Chemischer Reaktionen
Reaktionstypen
Levomefolat (Calcium-Salz-Hydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in Dihydrofolat und Tetrahydrofolat.
Reduktion: Reduktion von Folsäure zu Tetrahydrofolsäure.
Substitution: Methylierungsreaktionen, die den Transfer von Methylgruppen beinhalten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Natriumborhydrid für die Reduktion und Methylgruppendonoren wie S-Adenosylmethionin für die Methylierung. Die Reaktionen werden typischerweise unter kontrollierten pH- und Temperaturbedingungen durchgeführt, um Stabilität und Wirksamkeit zu gewährleisten .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Dihydrofolat, Tetrahydrofolat und 5-Methyltetrahydrofolsäure, die für verschiedene biologische Prozesse unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
Levomefolat (Calcium-Salz-Hydrat) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Spielt eine entscheidende Rolle bei der DNA-Synthese, der Genexpressionsregulation und dem Aminosäurestoffwechsel.
Medizin: Wird in Formulierungen von oralen Kontrazeptiva verwendet, um einen ausreichenden Folsäurespiegel zu gewährleisten und das Risiko von Neuralrohrdefekten zu verringern. .
Wirkmechanismus
Levomefolat (Calcium-Salz-Hydrat) entfaltet seine Wirkung, indem es als Methylgruppendonor in Ein-Kohlenstoff-Stoffwechselreaktionen fungiert. Es reguliert wichtige Zellfunktionen wie DNA-Biosynthese, Genexpressionsregulation, Aminosäure-Synthese und -Stoffwechsel sowie Myelinsynthese und -reparatur. Die Verbindung wird über Membranen, einschließlich der Blut-Hirn-Schranke, in verschiedene Gewebe transportiert, wo sie eine wichtige Rolle bei der DNA-Synthese, dem Cysteinzyklus und der Homocysteinregulation spielt .
Wirkmechanismus
Levomefolate (calcium salt hydrate) exerts its effects by acting as a methyl-group donor in one-carbon metabolism reactions. It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. The compound is transported across membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Folsäure: Eine synthetische Form von Folat, die enzymatisch reduziert werden muss, um biologisch aktiv zu werden.
Levomefolat Magnesium: Ein Magnesiumsalz von Levomefolsäure, das in ähnlichen Anwendungen wie das Calciumsalz verwendet wird.
L-Methylfolat: Eine weitere Form von biologisch aktivem Folat, die in Nahrungsergänzungsmitteln verwendet wird
Einzigartigkeit
Levomefolat (Calcium-Salz-Hydrat) ist aufgrund seiner Stabilität und Bioverfügbarkeit einzigartig. Im Gegensatz zu Folsäure benötigt es keine enzymatische Reduktion, um aktiv zu werden, was es in biologischen Prozessen effizienter macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu passieren und an kritischen Methylierungsreaktionen teilzunehmen, unterscheidet es weiter von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C20H25CaN7O7 |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O6.Ca.H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;1H2/q;+2;/p-2/t12-,13-;;/m0../s1 |
InChI-Schlüssel |
HXMIMTTUMIRURT-NJHZPMQHSA-L |
Isomerische SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)

![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)

![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)
![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)


![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)

